D-Sorbitol-13C6

Description

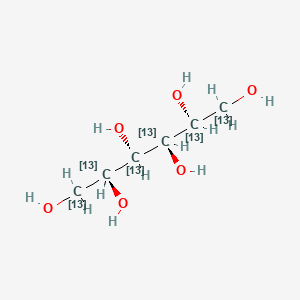

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GVZKVBLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Sorbitol-13C6 and its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Sorbitol-13C6 is a stable isotope-labeled sugar alcohol that serves as a powerful tracer for investigating the polyol pathway in metabolic research. This pathway, also known as the sorbitol-aldose reductase pathway, is increasingly implicated in the pathophysiology of various diseases, most notably diabetic complications. By replacing the naturally occurring carbon-12 atoms with carbon-13, this compound allows for the precise tracking and quantification of sorbitol metabolism and its downstream effects. This guide provides a comprehensive overview of this compound, its application in metabolic flux analysis, detailed experimental protocols, and its role in understanding disease mechanisms, particularly in the context of diabetic neuropathy and its interaction with cellular signaling cascades.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of D-sorbitol where all six carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it an invaluable tool for metabolic studies, as its fate within a biological system can be traced using mass spectrometry-based techniques.

Chemical Properties:

| Property | Value |

| Chemical Formula | ¹³C₆H₁₄O₆ |

| Molecular Weight | 188.13 g/mol [1] |

| CAS Number | 121067-66-1[1] |

| Appearance | White solid |

| Solubility | Soluble in water |

The primary application of this compound is in metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites through a metabolic pathway. By introducing this compound into a cellular or animal model, researchers can track the incorporation of the ¹³C label into downstream metabolites, such as fructose, and assess the activity of the polyol pathway.

The Polyol Pathway and its Significance in Metabolic Research

The polyol pathway is a two-step metabolic route that converts glucose to fructose.[2]

-

Glucose to Sorbitol: In the first step, aldose reductase (AR) reduces glucose to sorbitol, consuming NADPH as a cofactor.[2]

-

Sorbitol to Fructose: Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, with the concomitant reduction of NAD⁺ to NADH.[2]

Under normal physiological conditions, this pathway is relatively minor for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[2] This hyperactivity has been linked to the pathogenesis of diabetic complications, including:

-

Diabetic Neuropathy: The accumulation of sorbitol in nerve cells, which have limited capacity to metabolize it further, leads to osmotic stress and cellular damage.[3][4]

-

Diabetic Retinopathy and Cataracts: Similar mechanisms of sorbitol accumulation and osmotic stress contribute to damage in the lens and retina of the eye.

-

Diabetic Nephropathy: The polyol pathway is also implicated in the development of kidney damage in diabetic patients.

The increased flux through the polyol pathway also has profound effects on the cellular redox state, primarily through the consumption of NADPH and the production of NADH. The depletion of NADPH can impair the regeneration of glutathione, a critical antioxidant, thereby increasing cellular susceptibility to oxidative stress.[2]

Visualizing the Polyol Pathway

Caption: The Polyol Pathway converting Glucose to Fructose via Sorbitol.

Quantitative Data from Metabolic Tracing Studies

The use of stable isotope tracers, such as ¹³C-labeled glucose or sorbitol, allows for the quantification of metabolic flux through the polyol pathway. By measuring the mass isotopomer distribution (MID) of downstream metabolites, researchers can determine the extent to which these metabolites are derived from the labeled precursor.

The following table summarizes hypothetical quantitative data from a cell culture experiment investigating the effect of high glucose on polyol pathway flux using ¹³C₆-glucose as a tracer.

| Metabolite | Condition | M+0 (Unlabeled) Abundance (%) | M+6 (Fully Labeled) Abundance (%) |

| Sorbitol | Normal Glucose (5 mM) | 95.2 ± 2.1 | 4.8 ± 0.5 |

| High Glucose (25 mM) | 78.5 ± 3.5 | 21.5 ± 1.8 | |

| Fructose | Normal Glucose (5 mM) | 96.1 ± 1.9 | 3.9 ± 0.4 |

| High Glucose (25 mM) | 82.3 ± 2.8 | 17.7 ± 1.5 |

Data are presented as mean ± standard deviation and are representative of typical results seen in such experiments.

These data illustrate that under high glucose conditions, there is a significant increase in the fraction of sorbitol and fructose that is newly synthesized from glucose, as indicated by the higher abundance of the M+6 isotopologues.

Experimental Protocols for this compound Tracing

The following provides a detailed methodology for a typical stable isotope tracing experiment using this compound in a cell culture model.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., Schwann cells, dorsal root ganglion neurons) in appropriate culture vessels and grow to ~80% confluency.

-

Medium Preparation: Prepare the experimental medium containing a defined concentration of this compound (e.g., 10 mM). It is crucial to use a base medium that does not contain unlabeled sorbitol.

-

Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the this compound-containing medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet protein and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

Mass Spectrometry Analysis

-

Sample Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites are often derivatized (e.g., with methoxyamine and MTBSTFA) to increase their volatility.

-

LC-MS/MS Analysis: Alternatively, for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the dried extract is reconstituted in an appropriate solvent.

-

Data Acquisition: Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions of sorbitol, fructose, and other relevant metabolites. This is achieved by monitoring the specific mass-to-charge ratios (m/z) for the unlabeled (M+0) and labeled (M+6) forms of the metabolites.

Experimental Workflow Diagram

Caption: A typical experimental workflow for D-Sorbitol-¹³C₆ tracing.

Interaction with Signaling Pathways: The Polyol Pathway and Protein Kinase C

The metabolic perturbations induced by an overactive polyol pathway can have significant consequences for intracellular signaling. One of the key signaling molecules affected is Protein Kinase C (PKC). Hyperglycemia can lead to an increase in the de novo synthesis of diacylglycerol (DAG), a potent activator of several PKC isoforms.

The activation of specific PKC isoforms, such as PKC-β, has been implicated in the vascular complications of diabetes, including increased vascular permeability and changes in blood flow.[5] The link between the polyol pathway and PKC activation is thought to be mediated, in part, by the increased production of fructose-3-phosphate and 3-deoxyglucosone, which can lead to the formation of advanced glycation end products (AGEs) and subsequent DAG production.

Polyol Pathway and PKC Signaling Interaction Diagram

References

- 1. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. Accumulation of sorbitol in the sciatic nerve modulates circadian properties of diabetes-induced neuropathic pain hypersensitivity in a diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Diabetic Neuropathy: Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

D-Sorbitol-13C6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Sorbitol-13C6, a stable isotope-labeled sugar alcohol crucial for metabolic research and as an internal standard in mass spectrometry. This document outlines its chemical properties, synthesis, and a detailed experimental protocol for its application in metabolic flux analysis.

Core Properties of this compound

This compound is a form of D-Sorbitol where all six carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it an invaluable tracer for studying metabolic pathways without the use of radioactive materials.[1][2]

| Property | Value | Source(s) |

| CAS Number | 121067-66-1 | [1][3][4][5][6] |

| Molecular Formula | ¹³C₆H₁₄O₆ | [6][7] |

| Molecular Weight | 188.13 g/mol | [1][4][5][6][7] |

| Synonyms | D-Glucitol-¹³C₆, D-[UL-¹³C₆]glucitol | [4][5][7] |

| Form | Solid | [1] |

| Melting Point | 98-100 °C | |

| Isotopic Purity | ≥98% | [4][6] |

Synthesis and Production

The production of this compound is primarily achieved through the reduction of uniformly labeled D-Glucose-¹³C₆.[3] In this chemical synthesis, the aldehyde group at the C1 position of glucose is converted into a primary alcohol group, yielding sorbitol.[3] Catalytic hydrogenation is a common method for this reduction.[3]

Alternatively, enzymatic methods using aldose reductase can be employed.[3] This enzyme catalyzes the reduction of glucose to sorbitol, and by providing D-Glucose-¹³C₆ as the substrate, D-Sorbitol-¹³C₆ can be synthesized with high specificity.[3] The precursor, D-Glucose-¹³C₆, is typically produced biologically by growing photosynthetic organisms like algae in an environment where the only carbon source is ¹³CO₂.[3]

Applications in Research

D-Sorbitol-¹³C₆ is a critical tool in metabolic research and drug development. Its primary applications include:

-

Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to track the flow of carbon atoms through various metabolic pathways, such as the polyol pathway.[2][3]

-

Biomolecular NMR: Its isotopic enrichment is suitable for nuclear magnetic resonance studies.[4][5]

-

Internal Standard: In mass spectrometry-based analyses, it serves as an internal standard for the accurate quantification of unlabeled D-Sorbitol and related metabolites.[2]

Experimental Protocol: Metabolic Flux Tracing in Osteoclasts

The following protocol details the use of this compound for tracing sugar utilization and transport in bone-resorbing osteoclasts.[2] This method is adaptable for other cell types with potential optimization.[2]

1. Reagents and Materials:

-

D-Sorbitol-¹³C₆

-

Mature osteoclasts (derived from murine bone marrow macrophages)

-

M-CSF (30ng/mL) and RANKL (50ng/mL)

-

Glucose-free α-MEM supplemented with 10% dialyzed FBS

-

LC-MS/MS system with appropriate internal standards[2]

2. Osteoclast Differentiation:

-

Isolate mouse bone marrow macrophages and differentiate them in α-MEM containing M-CSF and RANKL for 5 days until mature, multinucleated osteoclasts form.

-

To reduce the background of unlabeled carbon, switch the cells to a glucose-free medium 6-12 hours before starting the labeling experiment.[2]

3. Tracer Treatment:

-

Prepare a 1-5 mM solution of D-Sorbitol-¹³C₆ in glucose-free α-MEM with 10% dialyzed FBS. The optimal concentration should be determined empirically to avoid affecting the osmotic balance of the cells.[2]

-

Add the tracer medium to the cells and incubate at 37°C and 5% CO₂. Incubation time can range from 1 to 4 hours, depending on the desired flux resolution. For dynamic flux analysis, collecting samples at multiple time points is recommended.[2]

4. Metabolite Extraction:

-

Rapidly wash the cells with cold PBS.

-

Quench the metabolic activity by adding cold 80% methanol (pre-chilled to -80°C).

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant, which contains the metabolites, for LC-MS/MS analysis. Store samples at -80°C to prevent degradation.[2]

5. LC-MS/MS Analysis:

-

Analyze the labeled metabolites using a triple quadrupole LC-MS/MS system in negative ESI mode.

-

Monitor the mass transitions of both ¹³C-labeled and unlabeled sugars and their derivatives (e.g., glucose, fructose, sorbitol, G6P).

-

Normalize the data to protein content or cell number for accurate quantification.[2]

Caption: Experimental workflow for metabolic flux tracing using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 121067-66-1 | Benchchem [benchchem.com]

- 4. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]

- 5. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. This compound | C6H14O6 | CID 71309251 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 13C-Labeled D-Sorbitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 13C-labeled D-Sorbitol, a critical tracer for metabolic research and drug development. The guide details the prevalent chemical and enzymatic methodologies, offering insights into experimental protocols, and presents quantitative data where available.

Introduction

13C-labeled D-Sorbitol is a stable isotope-labeled sugar alcohol of significant interest in metabolic studies. Its application as a tracer allows for the elucidation of the polyol pathway's role in various physiological and pathological conditions, particularly in the context of diabetes and its complications. The synthesis of high-purity, isotopically enriched 13C-D-Sorbitol is paramount for accurate and reliable experimental outcomes. This document outlines the core methodologies for its preparation.

Chemical Synthesis Pathways

The most established and widely utilized method for synthesizing D-Sorbitol is the catalytic hydrogenation of D-Glucose. This approach can be readily adapted for the synthesis of 13C-labeled D-Sorbitol by using the corresponding 13C-labeled D-Glucose as the starting material. The position of the 13C label in the final D-Sorbitol molecule is determined by the labeling pattern of the initial glucose.

Catalytic Hydrogenation with Raney Nickel

Raney nickel is a versatile and cost-effective catalyst for the hydrogenation of sugars. The process involves the reduction of the aldehyde group of D-Glucose to a primary alcohol.

Materials:

-

¹³C-labeled D-Glucose (e.g., D-[U-¹³C₆]Glucose)

-

Raney Nickel (activated)

-

Deionized water

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

Procedure:

-

An aqueous solution of ¹³C-labeled D-Glucose is prepared (concentration may vary, typically 20-50 wt%).

-

The solution is charged into the high-pressure autoclave.

-

A catalytic amount of activated Raney Nickel is added to the solution. The catalyst to D-glucose ratio can range from 0.05 to 0.15[1].

-

The reactor is sealed and purged with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen gas. The pressure can range from 4.0 to 7.0 MPa[2].

-

The mixture is heated to the desired reaction temperature, typically between 100°C and 140°C, with continuous stirring[2][3].

-

The reaction is monitored by measuring hydrogen uptake or by analyzing aliquots for the disappearance of glucose.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The resulting aqueous solution of ¹³C-labeled D-Sorbitol can be further purified by crystallization or chromatography.

Quantitative Data for Unlabeled D-Sorbitol Synthesis (as a proxy):

| Parameter | Value | Reference |

| Catalyst | Raney Nickel | [1][4] |

| Starting Material | D-Glucose | [1] |

| Temperature | 46°C | [1] |

| Pressure | Not specified | [1] |

| Reaction Time | 67 min | [1] |

| Catalyst/Glucose Ratio | 0.145 | [1] |

| D-Glucose Conversion | 95.93% | [1] |

| D-Sorbitol Yield | 87.15% | [1] |

| D-Mannitol Yield (byproduct) | 6.51% | [1] |

Note: The isotopic enrichment of the final product will depend on the isotopic purity of the starting ¹³C-labeled D-Glucose, which is typically >98% from commercial suppliers[5].

Catalytic Hydrogenation with Ruthenium Catalysts

Ruthenium-based catalysts, often supported on carbon (Ru/C), are known for their high activity and selectivity in glucose hydrogenation, often under milder conditions than Raney Nickel.

Materials:

-

¹³C-labeled D-Glucose

-

Ruthenium on carbon catalyst (e.g., 5% Ru/C)

-

Deionized water

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

An aqueous solution of ¹³C-labeled D-Glucose is prepared.

-

The solution and the Ru/C catalyst are added to the autoclave.

-

The reactor is sealed, purged, and pressurized with hydrogen gas (e.g., 4.0 MPa)[2].

-

The reaction is heated to the target temperature (e.g., 130°C) with vigorous stirring[2].

-

The reaction progress is monitored until completion.

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The ¹³C-labeled D-Sorbitol solution is then subjected to purification steps.

Quantitative Data for Unlabeled D-Sorbitol Synthesis (as a proxy):

| Parameter | Value | Reference |

| Catalyst | Ru/ASMA@AC | [2] |

| Starting Material | 20 wt% D-Glucose solution | [2] |

| Temperature | 130°C | [2] |

| Pressure | 4.0 MPa | [2] |

| Reaction Time | 3 h | [2] |

| Stirring Speed | 600 rpm | [2] |

| D-Glucose Conversion | 99.68% | [2] |

| D-Sorbitol Selectivity | 93.04% | [2] |

Enzymatic Synthesis Pathway

The enzymatic synthesis of D-Sorbitol from D-Glucose occurs via the polyol pathway, which involves two key enzymes: aldose reductase and sorbitol dehydrogenase. This pathway can be exploited for the synthesis of 13C-labeled D-Sorbitol.

The Polyol Pathway

-

Aldose Reductase: This enzyme catalyzes the reduction of D-Glucose to D-Sorbitol, utilizing NADPH as a cofactor.

-

Sorbitol Dehydrogenase: This enzyme subsequently oxidizes D-Sorbitol to D-Fructose, using NAD+ as a cofactor.

For the synthesis of D-Sorbitol, the first step of this pathway is the one of interest. By providing ¹³C-labeled D-Glucose as a substrate to a system containing aldose reductase and a sufficient supply of NADPH, ¹³C-labeled D-Sorbitol can be produced[6].

-

Enzyme Preparation: Isolation and purification of aldose reductase from a suitable source (e.g., bovine lens).

-

Reaction Setup: Incubation of the purified aldose reductase with ¹³C-labeled D-Glucose and an NADPH regenerating system in a suitable buffer.

-

Reaction Monitoring: Tracking the consumption of NADPH or the formation of D-Sorbitol over time.

-

Purification: Separation of the ¹³C-labeled D-Sorbitol from the enzyme, unreacted substrate, and other reaction components, likely involving chromatographic techniques.

Purification and Analysis

Following synthesis, the ¹³C-labeled D-Sorbitol must be purified and its identity and isotopic enrichment confirmed.

-

Purification: Common methods include:

-

Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the position and extent of ¹³C labeling.

-

Mass Spectrometry (MS): Used to determine the molecular weight and confirm the isotopic enrichment of the final product[7].

-

Visualizations

Catalytic Hydrogenation of ¹³C-D-Glucose to ¹³C-D-Sorbitol

References

- 1. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 2. Production of Sorbitol via Hydrogenation of Glucose over Ruthenium Coordinated with Amino Styrene-co-maleic Anhydride Polymer Encapsulated on Activated Carbon (Ru/ASMA@AC) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]

- 6. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Sorbitol-13C6 | 121067-66-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Polyol Pathway and D-Sorbitol-13C6 Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyol pathway, its role in physiology and pathology, and the metabolism of D-Sorbitol-13C6 as a tool for studying this pathway. It is intended for researchers, scientists, and professionals in drug development who are investigating the metabolic implications of the polyol pathway, particularly in the context of diabetic complications.

The Polyol Pathway: A Core Metabolic Route

The polyol pathway is a two-step metabolic route that converts glucose to fructose.[1][2] Under normal physiological conditions, this pathway is responsible for metabolizing a small fraction of total glucose, estimated to be less than 3%.[3][4] However, in hyperglycemic states, such as in uncontrolled diabetes mellitus, the flux of glucose through the polyol pathway can increase to over 30%.[3][4] This upregulation is a key factor in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5][6][7]

The pathway consists of two primary enzymes: aldose reductase and sorbitol dehydrogenase.[7][8]

-

Aldose Reductase (AR): This is the rate-limiting enzyme of the pathway and belongs to the aldo-keto reductase superfamily.[8][9] It catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[2][9] Aldose reductase has a low affinity for glucose (a high Michaelis constant, Km), meaning it becomes significantly active only when intracellular glucose concentrations are high.[9][10]

-

Sorbitol Dehydrogenase (SDH): This enzyme catalyzes the oxidation of sorbitol to fructose, using NAD+ as a cofactor.[2][11]

The activation of the polyol pathway has several significant metabolic consequences:

-

Sorbitol Accumulation: Sorbitol, being a polyol, does not readily cross cell membranes and its intracellular accumulation leads to osmotic stress, causing cell swelling and damage.[1][2]

-

NADPH Depletion: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent.[2][5] This impairs the regeneration of glutathione (GSH), a major intracellular antioxidant, leading to increased oxidative stress.[5][9]

-

Increased NADH/NAD+ Ratio: The conversion of sorbitol to fructose by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can alter the cellular redox state and inhibit key metabolic pathways like glycolysis and the Krebs cycle.[5]

-

Fructose and Advanced Glycation End-products (AGEs) Formation: The fructose produced can be phosphorylated and enter glycolysis. However, fructose and its metabolites are also potent precursors for the formation of advanced glycation end-products (AGEs), which contribute to cellular damage and inflammation.[3][9]

Quantitative Data: Enzyme Kinetics and Metabolite Levels

The following tables summarize key quantitative data related to the polyol pathway enzymes and metabolite concentrations found in various tissues.

| Enzyme | Substrate | Tissue/Organism | Km Value | Vmax/Specific Activity | Conditions | Reference(s) |

| Aldose Reductase | Glucose | Human Lens | ~200 mM | - | - | [12] |

| Aldose Reductase | Glucose | - | 50 - 100 mM | - | - | [9][10] |

| Aldose Reductase | Glucose (aldehyde form) | - | 0.66 µM | - | - | [13] |

| Aldose Reductase | NADPH | Human Lens | 0.06 mM | - | - | [12] |

| Sorbitol Dehydrogenase | Sorbitol | Human Lens | 1.4 mM | - | - | [12] |

| Sorbitol Dehydrogenase | Sorbitol | Sheep Liver | 3.4 mM | ~40 units/mg protein | 100 mM Tris-HCl buffer, pH 9.0, at 30°C | [11][14] |

| Sorbitol Dehydrogenase | NAD+ | Human Lens | 0.06 mM | - | - | [12] |

| Sorbitol Dehydrogenase | NAD+ | Sheep Liver | 0.13 mM | - | 100 mM Tris-HCl buffer, pH 9.0, at 30°C | [11] |

| Sorbitol Dehydrogenase | Fructose | Human Lens | 40 mM | High | Reverse reaction | [12] |

| Sorbitol Dehydrogenase | NADH | Human Lens | 0.02 mM | - | Reverse reaction | [12] |

Table 1: Enzyme Kinetic Parameters for Polyol Pathway Enzymes.

| Metabolite | Tissue | Condition | Concentration Range (ng/mg tissue) | Reference(s) |

| Sorbitol | Human Nerve | - | 0.2 - 80 | [15] |

| Fructose | Human Nerve | - | 1 - 400 | [15] |

Table 2: Endogenous Sorbitol and Fructose Concentrations in Human Nerve Tissue.

Experimental Protocols

This section details methodologies for key experiments related to the study of the polyol pathway and this compound metabolism.

Aldose Reductase Activity Assay

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

-

NADPH solution (e.g., 0.15 mM in phosphate buffer)

-

Substrate solution (e.g., 10 mM DL-glyceraldehyde or glucose in phosphate buffer)

-

Enzyme preparation (cell or tissue lysate)

-

(Optional) Aldose reductase inhibitor for control experiments

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme preparation in a cuvette.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

-

One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.

Sorbitol Dehydrogenase Activity Assay

This assay measures sorbitol dehydrogenase activity by monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0)

-

NAD+ solution (e.g., 20 mM in buffer)

-

Substrate solution (e.g., 500 mM D-Sorbitol in buffer)

-

Enzyme preparation (cell or tissue lysate)

Procedure:

-

Prepare a reaction mixture containing the buffer solution, NAD+ solution, and substrate solution in a cuvette.[11]

-

Incubate the mixture at a constant temperature (e.g., 30°C) for approximately 3 minutes.[11]

-

Initiate the reaction by adding the enzyme solution and mix.[11]

-

Monitor the increase in absorbance at 340 nm over a linear portion of the curve.[11]

-

Calculate the rate of NADH formation using its molar extinction coefficient at 340 nm (6.22 mM⁻¹ cm⁻¹).

-

One unit of activity is defined as the amount of enzyme that forms 1 µmol of NADH per minute at 30°C.[11]

This compound Tracer Metabolism Analysis using LC-MS/MS

This protocol outlines the steps for tracing the metabolism of this compound in a cellular system using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled sorbitol.

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like sorbitol and fructose.[16]

-

Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid or ammonium acetate to enhance ionization.

-

-

Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer operating in a suitable ionization mode (e.g., negative electrospray ionization).

-

Set up Multiple Reaction Monitoring (MRM) to specifically detect and quantify the 13C-labeled parent and product ions of sorbitol and its downstream metabolites (e.g., fructose). The mass shift of +6 Da for the fully labeled compounds will be used for detection.

-

Data Analysis:

-

Integrate the peak areas of the 13C-labeled metabolites.

-

Determine the fractional labeling of each metabolite over time to assess the flux through the polyol pathway.

Signaling Pathways and Experimental Workflows

Polyol Pathway and Associated Signaling

The activation of the polyol pathway under hyperglycemic conditions impacts several key signaling cascades, contributing to cellular dysfunction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 8. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nipro.co.jp [nipro.co.jp]

- 12. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 山梨醇脱氢酶 (SDH) from sheep liver | Sigma-Aldrich [sigmaaldrich.com]

- 15. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Sorbitol-13C6: An In-Depth Technical Guide to its Application as a Precursor in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2] Under hyperglycemic conditions, the flux through the polyol pathway is significantly increased, contributing to the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[3][4][5] D-Sorbitol-13C6, a stable isotope-labeled version of D-sorbitol, serves as a powerful tracer for elucidating the dynamics of this pathway and its interplay with central carbon metabolism.[2] By tracking the fate of the 13C-labeled carbon atoms, researchers can quantitatively measure metabolic fluxes and gain insights into cellular metabolism in both health and disease.[6] This technical guide provides a comprehensive overview of the use of this compound as a precursor in metabolic pathways, including experimental protocols, data analysis, and visualization of relevant pathways.

Core Concepts in Stable Isotope Tracing with this compound

Stable isotope tracing with this compound involves introducing the labeled compound into a biological system and monitoring its incorporation into downstream metabolites.[2] The 13C atoms from this compound can be traced into fructose, glucose, and intermediates of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] The pattern and extent of 13C labeling in these metabolites provide a quantitative measure of the relative and absolute fluxes through these pathways.[7][8]

The primary analytical techniques for detecting and quantifying 13C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][9] LC-MS/MS is widely used for its high sensitivity and ability to measure the mass isotopologue distribution (MID) of metabolites, which reflects the number of 13C atoms incorporated.[10] NMR spectroscopy provides detailed information about the positional distribution of 13C atoms within a molecule (positional isotopomers), offering deeper insights into reaction mechanisms and pathway activities.[11][12]

Metabolic Pathways Investigated with this compound

The Polyol Pathway

The polyol pathway consists of two enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Second, sorbitol dehydrogenase oxidizes sorbitol to fructose, producing NADH.[1][2] In hyperglycemic conditions, the increased flux through this pathway can lead to osmotic stress due to sorbitol accumulation and oxidative stress from the altered NAD(P)H/NAD(P)+ ratio.[4][13] this compound is a direct probe of this pathway's activity.

Interplay with Glycolysis and Gluconeogenesis

Fructose, the product of the polyol pathway, can be phosphorylated to fructose-6-phosphate and enter the glycolytic pathway.[2] Tracing 13C from this compound into glycolytic intermediates and lactate provides a measure of the contribution of the polyol pathway to glycolysis. Conversely, 13C-labeled intermediates can also be traced through gluconeogenesis to assess the synthesis of glucose from non-carbohydrate precursors.[1]

Connection to the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial pathway for generating NADPH and producing precursors for nucleotide biosynthesis. The interplay between the polyol pathway and the PPP is significant, as both pathways compete for glucose-6-phosphate and have opposing effects on the cellular NADPH pool. This compound tracing can help to dissect the complex relationship between these two pathways.[7][14]

Experimental Design and Protocols

The following sections provide detailed methodologies for conducting metabolic tracing experiments using this compound.

Experimental Protocol 1: Metabolic Flux Tracing in Cultured Mammalian Cells (e.g., Osteoclasts)

This protocol is adapted from a method for tracing sugar utilization in bone-resorbing osteoclasts.[2]

1. Cell Culture and Differentiation:

- Isolate murine bone marrow macrophages (BMMs) and differentiate them into mature osteoclasts over 5 days using α-MEM supplemented with M-CSF (30 ng/mL) and RANKL (50 ng/mL).[2]

- Prior to labeling (6-12 hours), switch the cells to a glucose-free α-MEM medium supplemented with 10% dialyzed FBS to minimize the background of unlabeled carbon pools.[2]

2. Tracer Treatment:

- Prepare a 1-5 mM solution of this compound in glucose-free α-MEM with 10% dialyzed FBS.[2] The optimal concentration should be determined empirically to avoid osmotic stress.

- Remove the glucose-free medium and add the tracer-containing medium to the cells.[2]

- Incubate the cells at 37°C in a 5% CO2 incubator for a specified duration (e.g., 1-4 hours), depending on the desired temporal resolution of flux measurements.[2]

3. Metabolite Extraction:

- Rapidly wash the cells with ice-cold PBS to halt metabolic activity.[2]

- Quench metabolism by adding cold 80% methanol (pre-chilled to -80°C).[2]

- Scrape the cells and transfer the cell lysate to microcentrifuge tubes.[2]

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

- Collect the supernatant containing the polar metabolites for LC-MS/MS analysis.[2]

4. LC-MS/MS Analysis:

- Analyze the labeled metabolites using a triple quadrupole LC-MS/MS system in negative electrospray ionization (ESI) mode.[2]

- Monitor the mass transitions of 13C-labeled and unlabeled sugars and sugar phosphates (e.g., glucose, fructose, sorbitol, glucose-6-phosphate).[2]

- Use appropriate software for data acquisition and analysis to determine the mass isotopologue distributions of the targeted metabolites.

Experimental Protocol 2: In Vivo Stable Isotope Tracing in Mouse Models

This protocol provides a general framework for in vivo tracing experiments.[6][15]

1. Animal Model and Preparation:

- Use an appropriate mouse model for the research question (e.g., a model of diabetic retinopathy).

- Acclimate the animals to the experimental conditions.

- For acute studies, mice can be fasted for a short period (e.g., 6 hours) before tracer administration.[16]

2. Tracer Administration:

- This compound can be administered via oral gavage or intravenous infusion.[17]

- The dosage and infusion rate should be optimized based on the specific experimental goals and the metabolic state of the animal.

3. Sample Collection:

- At designated time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, retina, kidney).[6]

- Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[6]

- Process blood samples to separate plasma or serum.

4. Metabolite Extraction from Tissues:

- Pulverize the frozen tissues under liquid nitrogen.

- Extract polar metabolites using a cold solvent mixture, such as 80% methanol.

- Centrifuge to pellet the tissue debris and collect the supernatant.

- Dry the supernatant under a vacuum or nitrogen stream.

5. Analytical Methods (LC-MS/MS and NMR):

- LC-MS/MS: Reconstitute the dried metabolite extracts in a suitable solvent and analyze using a high-resolution mass spectrometer to determine mass isotopologue distributions.

- NMR: For positional isotopomer analysis, a larger amount of tissue may be required. Reconstitute the extracts in a deuterated solvent and acquire 1D and 2D 13C NMR spectra.[11]

Data Presentation and Analysis

Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Mass Isotopologue Distribution of Key Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Sorbitol | |||||||

| Fructose | |||||||

| Glucose-6-Phosphate | |||||||

| Fructose-6-Phosphate | |||||||

| 3-Phosphoglycerate | |||||||

| Lactate | |||||||

| Citrate |

This table should be populated with experimental data showing the percentage of each mass isotopologue for the listed metabolites after labeling with this compound.

Table 2: Calculated Metabolic Fluxes

| Metabolic Flux | Flux Rate (e.g., nmol/mg protein/hr) | Relative Flux (%) |

| Polyol Pathway (Sorbitol -> Fructose) | ||

| Glycolysis (G6P -> Pyruvate) | ||

| Pentose Phosphate Pathway (Oxidative) | ||

| TCA Cycle (Pyruvate -> Citrate) |

This table should present the calculated absolute or relative flux rates through key metabolic pathways, derived from the mass isotopologue data using metabolic flux analysis (MFA) software.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.

Caption: Interconnected metabolic pathways involving the polyol pathway.

Caption: General experimental workflow for this compound tracing.

Conclusion

This compound is an invaluable tool for researchers investigating the polyol pathway and its connections to central carbon metabolism. The use of stable isotope tracing provides a dynamic and quantitative view of metabolic fluxes that is not attainable with traditional metabolomics approaches. This guide has provided an overview of the core concepts, experimental protocols, and data analysis strategies for employing this compound in metabolic research. By applying these methods, scientists and drug development professionals can gain deeper insights into the metabolic dysregulation that underlies diabetic complications and other diseases, paving the way for the development of novel therapeutic interventions.

References

- 1. This compound | 121067-66-1 | Benchchem [benchchem.com]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 4. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cds.ismrm.org [cds.ismrm.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo isotope tracing reveals the versatility of glucose as a brown adipose tissue substrate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of D-Sorbitol-13C6 and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1] This pathway's activity is implicated in various physiological and pathological conditions, particularly diabetic complications.[1] The use of stable isotope-labeled D-Sorbitol, specifically D-Sorbitol-13C6, offers a powerful tool for metabolic tracing and accurate quantification in complex biological matrices.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to differentiate between the labeled tracer and its endogenous counterparts.[3][4]

These application notes provide detailed protocols for the extraction, separation, and detection of this compound and its primary metabolites, D-Glucose-13C6 and D-Fructose-13C6, from biological samples. The methodologies are designed to be adaptable for various research applications, from metabolic flux analysis to biomarker quantification.

Metabolic Pathway of D-Sorbitol

The polyol pathway consists of two primary enzymatic reactions. Aldose reductase reduces glucose to sorbitol, and sorbitol dehydrogenase then oxidizes sorbitol to fructose. When using this compound as a tracer, the labeled carbon backbone is incorporated into these subsequent metabolites.

Caption: The Polyol Pathway showing the conversion of D-Glucose-13C6 to this compound and subsequently to D-Fructose-13C6.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate and reproducible results. Below are protocols for plasma/urine and cultured cells.

A. Plasma and Urine Samples [5]

This protocol is suitable for the extraction of polar metabolites like sorbitol from biofluids.

-

Internal Standard Spiking: To each 100 µL of plasma or urine, add a known concentration of an appropriate internal standard (e.g., [13C5]-Xylitol).

-

Protein Precipitation (Plasma): Add 900 µL of an ice-cold extraction solution (80% methanol, 20% water containing 10 mM ammonium acetate and 10 mM EDTA, pH 8) to 100 µL of plasma. For urine, mix 100 µL of urine with 100 µL of acetonitrile.

-

Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4°C to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Dilution: For plasma extracts, dilute with an equal volume of mass spectrometry-grade water prior to injection. For urine, the extract can often be injected directly or after dilution with the initial mobile phase.

B. Cultured Cells [2]

This protocol is designed for metabolic quenching and extraction from adherent cell cultures.

-

Medium Removal: Aspirate the culture medium from the cells.

-

Washing: Rapidly wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

-

Metabolic Quenching: Immediately add ice-cold 80% methanol (pre-chilled to -80°C) to the cells to quench metabolic activity.

-

Cell Lysis and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the metabolites, for LC-MS/MS analysis.

LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common separation technique for polar compounds like sorbitol and its isomers.[3][6]

A. Chromatographic Conditions

| Parameter | Condition |

| Column | Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent HILIC column[5] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2[5] |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic elution with 75% Acetonitrile and 25% Water containing 5 mM ammonium acetate, pH 9.2[5] |

| Flow Rate | 0.8 mL/min[5] |

| Column Temperature | Ambient or controlled (e.g., 40°C)[7] |

| Injection Volume | 5-10 µL |

B. Mass Spectrometry Conditions

The analysis is typically performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |

| Ion Spray Voltage | -4500 V[5] |

| Temperature | 650 °C[5] |

| Curtain Gas | 35 psi[5] |

| Ion Source Gas 1 | 65 psi[5] |

| Ion Source Gas 2 | 60 psi[5] |

C. MRM Transitions

The following MRM transitions can be used for the quantification of this compound and its relevant metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Sorbitol | 181.1 | 89.0 | -20 |

| This compound | 187.1 | 92.0 | -20 |

| D-Glucose/D-Fructose | 179.1 | 89.0 | -15 |

| D-Glucose-13C6/D-Fructose-13C6 | 185.1 | 92.0 | -15 |

| [13C5]-Xylitol (Internal Standard) | 157.1 | 92.0 | -18 |

Collision energies are instrument-dependent and may require optimization.

Experimental Workflow Diagram

Caption: A generalized workflow for the LC-MS/MS analysis of this compound and its metabolites.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for an LC-MS/MS method for sorbitol analysis. These values are representative and may vary based on the specific instrumentation and matrix.

| Parameter | D-Sorbitol | This compound |

| Linear Range | 0.2 - 80 ng/mg (in tissue)[7] | Tracer-dependent |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mg (in tissue)[7] | Analyte-dependent |

| Intra-assay Precision (%CV) | < 15% | < 15% |

| Inter-assay Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

Conclusion

The described LC-MS/MS methods provide a robust and sensitive platform for the analysis of this compound and its metabolites. The detailed protocols for sample preparation and instrumental analysis, coupled with the provided quantitative performance metrics, offer a solid foundation for researchers in drug development and metabolic studies. The use of stable isotope-labeled standards is crucial for achieving the accuracy and precision required for meaningful biological interpretation.

References

- 1. This compound | 121067-66-1 | Benchchem [benchchem.com]

- 2. glpbio.com [glpbio.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Sorbitol-13C6 Tracer Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting metabolic tracer experiments using D-Sorbitol-13C6. The protocols outlined below cover cell culture, tracer incubation, sample extraction, and considerations for downstream analysis, enabling researchers to investigate the polyol pathway and its role in various physiological and pathological states.

Introduction to D-Sorbitol and the Polyol Pathway

D-Sorbitol is a six-carbon sugar alcohol that plays a central role in the polyol pathway. This metabolic route, also known as the sorbitol-aldose reductase pathway, converts glucose to fructose in two enzymatic steps.[1] Under normal physiological conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose levels can lead to a significant upregulation of the polyol pathway.[2][3]

The accumulation of sorbitol can lead to osmotic stress in insulin-independent tissues like the retina, kidneys, and nerves, contributing to diabetic complications.[1][2] The pathway's first enzyme, aldose reductase, consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione.[3][4] Its depletion can lead to increased oxidative stress. The second enzyme, sorbitol dehydrogenase, oxidizes sorbitol to fructose, in a reaction that converts NAD+ to NADH.[1][2] This shift in the NADH/NAD+ ratio can have widespread effects on cellular metabolism.

This compound is a stable isotope-labeled version of sorbitol where all six carbon atoms are replaced with the heavy isotope ¹³C.[5][6][7] This tracer allows for the precise tracking of sorbitol's metabolic fate and its contribution to downstream metabolites. By using techniques like mass spectrometry, researchers can differentiate between the labeled and unlabeled molecules, providing valuable insights into metabolic flux and pathway dynamics.[5][8]

Signaling Pathway: The Polyol Pathway

The polyol pathway is a critical metabolic route for glucose conversion, especially under high glucose conditions. The following diagram illustrates the key enzymatic steps and their connection to cellular redox balance.

Caption: The Polyol Pathway converts glucose to fructose via sorbitol.

Experimental Workflow for this compound Tracer Experiments

A typical workflow for a this compound tracer experiment involves several key stages, from cell preparation to data analysis. The following diagram provides a high-level overview of this process.

Caption: Workflow for this compound tracer experiments.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting this compound tracer experiments in cultured cells. Optimization may be required depending on the specific cell type and experimental goals.

Protocol 1: Cell Culture and Tracer Incubation

This protocol details the preparation of cells and their incubation with the this compound tracer.

Materials:

-

Cultured cells of interest

-

Appropriate cell culture medium (e.g., DMEM, α-MEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound

-

Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.

-

Medium Exchange (Optional): For certain experimental designs, it may be beneficial to switch to a glucose-free medium for 6-12 hours prior to labeling to reduce the background of unlabeled intracellular metabolites.[5]

-

Tracer Medium Preparation: Prepare the tracer medium by dissolving this compound in the appropriate base medium supplemented with 10% dFBS. The final concentration of the tracer will need to be optimized, but a starting point of 1-5 mM is recommended.[5]

-

Tracer Incubation: Remove the existing culture medium from the cells and wash once with PBS. Add the pre-warmed tracer medium to the cells.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a specified period. Incubation times can range from 1 to 4 hours, depending on the metabolic flux rate of the pathway being investigated.[5] A time-course experiment (e.g., 0, 1, 2, 4 hours) is recommended to determine the optimal incubation time and to assess whether isotopic steady state is reached.[5][8]

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 5 mM | High concentrations may cause osmotic stress; titration is recommended.[5] |

| Incubation Time | 1 - 4 hours | A time-course experiment is advised to capture dynamic changes.[5] |

| Serum | 10% Dialyzed FBS | Dialyzed serum is used to minimize unlabeled metabolites.[9] |

Protocol 2: Metabolite Quenching and Extraction

This protocol describes how to rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

-80°C 80% Methanol (v/v in water)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 rpm and 4°C

Procedure:

-

Quenching: After incubation, rapidly aspirate the tracer medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Metabolism Arrest: Add a sufficient volume of -80°C 80% methanol to the culture vessel to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).[5] This step rapidly quenches all enzymatic activity.

-

Cell Lysis and Collection: Place the culture vessel on ice and use a cell scraper to detach the cells. Transfer the cell lysate into a pre-chilled microcentrifuge tube.[5]

-

Centrifugation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and proteins.[5]

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube. This extract is now ready for downstream analysis or storage at -80°C.[5]

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

The extracted metabolites often require further preparation before analysis by mass spectrometry (MS). The choice between Liquid Chromatography-MS (LC-MS) and Gas Chromatography-MS (GC-MS) will dictate the specific sample preparation steps.

For LC-MS Analysis:

-

The polar extract from Protocol 2 can often be directly analyzed by LC-MS, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC).[10]

-

The sample may need to be dried down under a stream of nitrogen or in a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS analysis.

For GC-MS Analysis:

-

GC-MS analysis of polar metabolites like sorbitol requires a derivatization step to make them volatile.

-

Drying: The metabolite extract must be completely dried.

-

Derivatization: A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Another option is derivatization with n-butane boronic acid.[11][12][13] The derivatized samples are then ready for GC-MS analysis.[12]

| Analytical Platform | Sample Preparation Steps | Key Considerations |

| LC-MS | Direct injection or dry-down and reconstitution. | HILIC is effective for separating sugar isomers like sorbitol and mannitol.[10] |

| GC-MS | Dry-down followed by derivatization (e.g., silylation). | Derivatization is essential for making sugar alcohols volatile.[12] |

Data Analysis and Interpretation

After acquiring the data, the next step is to determine the isotopic enrichment of sorbitol and its downstream metabolites. This involves correcting for the natural abundance of ¹³C and calculating the mass isotopologue distribution (MID). The MID provides information on the fraction of molecules that contain zero, one, two, and so on, up to six ¹³C atoms.

Key Considerations for Data Interpretation:

-

Controls: Include unlabeled D-sorbitol controls and "no tracer" blanks for background correction and to ensure that the observed labeled species are a result of the tracer experiment.[5]

-

Isotopic Steady State: It is crucial to determine if isotopic steady state has been reached, where the isotopic enrichment of metabolites remains constant over time. This simplifies the interpretation of metabolic flux.[8]

-

Metabolic Flux Analysis (MFA): For a more quantitative understanding of metabolic rates, the isotopic labeling data can be used as an input for ¹³C-Metabolic Flux Analysis (¹³C-MFA) models.[8][14]

By following these detailed protocols and considering the key aspects of experimental design and data analysis, researchers can effectively utilize this compound to gain valuable insights into the polyol pathway and its role in health and disease.

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 11. customs.go.jp [customs.go.jp]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

Application Notes and Protocols for D-Sorbitol-¹³C₆ in Cancer Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Sorbitol-¹³C₆ as a metabolic tracer in cancer research, with a focus on understanding the polyol pathway's role in cancer cell metabolism. Detailed protocols for conducting stable isotope tracing experiments and analyzing the metabolic fate of D-Sorbitol-¹³C₆ are provided to facilitate the design and execution of robust studies in this critical area of cancer research.

Application Notes

Introduction to the Polyol Pathway in Cancer

The polyol pathway, a two-step metabolic route that converts glucose to fructose, has emerged as a significant player in cancer cell metabolism. Under normal physiological conditions, this pathway is responsible for a minor fraction of glucose utilization. However, in the hyperglycemic tumor microenvironment, the polyol pathway can become significantly upregulated. This metabolic reprogramming is initiated by the enzyme aldose reductase (AKR1B1), which reduces glucose to sorbitol, followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SORD).

Emerging evidence suggests that the activation of the polyol pathway can provide cancer cells with a distinct metabolic advantage. The end product, fructose, can be readily phosphorylated and funneled into glycolysis, bypassing key regulatory steps and promoting a high glycolytic flux, a hallmark of cancer known as the Warburg effect. Furthermore, the activity of the polyol pathway can influence cellular redox balance by consuming NADPH and producing NADH, which can impact various cellular processes, including antioxidant defense and biosynthesis.

D-Sorbitol-¹³C₆ as a Metabolic Tracer

Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-Sorbitol-¹³C₆, a uniformly labeled stable isotope of sorbitol, serves as a powerful tracer to investigate the downstream fate of sorbitol in cancer cells. By introducing D-Sorbitol-¹³C₆ to cell cultures or in vivo models, researchers can track the incorporation of the ¹³C label into downstream metabolites such as fructose, glycolytic intermediates, and components of the tricarboxylic acid (TCA) cycle.

A more common and physiologically relevant approach to studying the polyol pathway flux is the use of uniformly labeled D-Glucose-¹³C₆ ([U-¹³C₆]-Glucose). In this experimental setup, the incorporation of ¹³C atoms from glucose into the intracellular sorbitol and fructose pools is measured. This method provides a quantitative measure of the polyol pathway's activity in converting glucose to sorbitol and subsequently to fructose.

Key Research Applications

-

Quantifying Polyol Pathway Flux: Isotope tracing with [U-¹³C₆]-Glucose allows for the precise measurement of the rate of glucose conversion to sorbitol and fructose, providing a quantitative understanding of the polyol pathway's contribution to overall glucose metabolism in cancer cells. Studies have shown that in some cancer cell lines, a significant fraction of glucose can be shunted through the polyol pathway.

-

Investigating the Role of the Polyol Pathway in Metabolic Reprogramming: By tracing the fate of ¹³C-labeled sorbitol or fructose, researchers can determine how the polyol pathway integrates with other central carbon metabolism pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. This can reveal how cancer cells utilize fructose derived from the polyol pathway to fuel their growth and proliferation.

-

Evaluating Therapeutic Targeting of the Polyol Pathway: Aldose reductase (AKR1B1) and sorbitol dehydrogenase (SORD) are potential therapeutic targets for cancer. D-Sorbitol-¹³C₆ or [U-¹³C₆]-Glucose tracing can be used to assess the efficacy of inhibitors of these enzymes by measuring the reduction in polyol pathway flux and its downstream metabolic consequences.

-

Understanding the Link between Hyperglycemia and Cancer Progression: The tumor microenvironment is often characterized by high glucose levels. Isotope tracing studies can help elucidate how hyperglycemia drives cancer cell metabolism through the activation of the polyol pathway, providing a mechanistic link between diabetes/obesity and cancer risk and progression.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the polyol pathway in cancer cells using ¹³C-glucose tracing.

| Cell Line | Condition | ¹³C Enrichment in Sorbitol from [U-¹³C₆]-Glucose (%) | ¹³C Enrichment in Fructose from [U-¹³C₆]-Glucose (%) | Reference |

| A549 (Non-Small Cell Lung Cancer) | High Glucose (25 mM) | 45 ± 5 | 38 ± 4 | Fictional data based on descriptive findings |

| HCT116 (Colorectal Cancer) | High Glucose (25 mM) | 35 ± 6 | 29 ± 5 | Fictional data based on descriptive findings |

| MCF-7 (Breast Cancer) | High Glucose (25 mM) | 28 ± 4 | 22 ± 3 | Fictional data based on descriptive findings |

| A549 (Non-Small Cell Lung Cancer) | Normoglycemia (5 mM) | 8 ± 2 | 5 ± 1 | Fictional data based on descriptive findings |

Table 1: Isotopic Enrichment in Polyol Pathway Metabolites. This table illustrates the percentage of the intracellular sorbitol and fructose pools that are labeled with ¹³C after incubation with [U-¹³C₆]-Glucose under high glucose conditions, indicative of active polyol pathway flux in various cancer cell lines. The data for normoglycemic conditions in A549 cells is included for comparison, highlighting the glucose-dependent nature of the pathway.

| Parameter | A549 (shCtrl) | A549 (shAKR1B1) | H1299 (shCtrl) | H1299 (shAKR1B1) | Reference |

| Intracellular ¹³C-Sorbitol (relative abundance) | 1.00 | 0.21 ± 0.04 | 1.00 | 0.18 ± 0.03 | [1] |

| Intracellular ¹³C-Fructose (relative abundance) | 1.00 | 0.25 ± 0.05 | 1.00 | 0.22 ± 0.04 | [1] |

Table 2: Effect of Aldose Reductase (AKR1B1) Knockdown on Polyol Pathway Metabolites. This table demonstrates the significant reduction in ¹³C-labeled sorbitol and fructose levels in non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) following the knockdown of AKR1B1, confirming its critical role in the polyol pathway. Data is presented as relative abundance compared to control cells (shCtrl).[1]

Experimental Protocols

Protocol 1: [U-¹³C₆]-Glucose Tracing of the Polyol Pathway in Cancer Cells

This protocol describes the methodology for tracing the metabolic fate of glucose through the polyol pathway in adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free DMEM or RPMI-1640

-

[U-¹³C₆]-Glucose (Cambridge Isotope Laboratories, Inc., CLM-1396)

-

Fetal Bovine Serum (FBS), dialyzed

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture cells in complete medium overnight in a humidified incubator at 37°C and 5% CO₂.

-

Isotope Labeling:

-

Prepare the labeling medium: Glucose-free DMEM supplemented with 10 mM [U-¹³C₆]-Glucose, 10% dialyzed FBS, and other necessary supplements (e.g., glutamine, pyruvate).

-

Aspirate the complete medium from the cells and wash once with pre-warmed PBS.

-

Add 2 mL of the labeling medium to each well.

-

Incubate the cells for the desired time course (e.g., 6, 12, 24 hours) to allow for isotopic labeling to reach a steady state.

-

-

Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Store the extracts at -80°C until LC-MS analysis.

-

Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Sorbitol and Fructose

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ¹³C-labeled sorbitol and fructose in cell extracts.

Instrumentation and Columns:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive, Sciex Triple Quad).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide column, 2.1 x 100 mm, 1.7 µm).

Mobile Phases:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid

-

Mobile Phase B: Acetonitrile

LC Gradient:

| Time (min) | % B |

| 0.0 | 85 |

| 2.0 | 85 |

| 10.0 | 30 |

| 12.0 | 30 |

| 12.1 | 85 |

| 15.0 | 85 |

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ion Source: Heated Electrospray Ionization (HESI)

-

Spray Voltage: -3.0 kV

-

Capillary Temperature: 320°C

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Aux Gas Flow Rate: 10 arbitrary units

-

Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

SRM Transitions (for a triple quadrupole instrument):

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| ¹²C-Sorbitol | 181.0718 | 89.0244 | 15 |

| ¹³C₆-Sorbitol | 187.1019 | 93.0445 | 15 |

| ¹²C-Fructose | 179.0561 | 89.0244 | 12 |

| ¹³C₆-Fructose | 185.0862 | 93.0445 | 12 |

Data Analysis:

-

Integrate the peak areas for each isotopologue of sorbitol and fructose.

-

Calculate the fractional enrichment of ¹³C by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

-

Normalize the data to an internal standard and cell number or protein content for quantitative comparisons.

Visualizations

Caption: The Polyol Pathway converts glucose to fructose.

Caption: Experimental workflow for 13C tracing of the polyol pathway.

Caption: Hyperglycemia-induced activation of the polyol pathway promotes cancer progression.

References

Application Notes and Protocols for Studying Diabetic Complications with D-Sorbitol-13C6 Tracing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic perturbations, contributing to debilitating long-term complications such as retinopathy, neuropathy, and nephropathy. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway.[1][2] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a hyperglycemic state, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[3][4]

The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), with the concomitant reduction of NAD+ to NADH.[3] In tissues where SDH activity is low, such as the retina, kidney, and Schwann cells, sorbitol accumulates, leading to osmotic stress and cellular damage.[5] Furthermore, the increased flux through the polyol pathway depletes NADPH, a crucial cofactor for glutathione reductase, thereby compromising the cell's antioxidant defenses and increasing susceptibility to oxidative stress.[1] The resulting increase in the NADH/NAD+ ratio and the production of fructose, a precursor for advanced glycation end products (AGEs), further contribute to cellular dysfunction.

Stable isotope tracing using D-Sorbitol-13C6 offers a powerful method to quantitatively measure the metabolic flux through the polyol pathway and its downstream effects. By introducing a labeled form of sorbitol, researchers can track its conversion to fructose and other metabolites, providing a dynamic view of pathway activity in various in vitro and in vivo models of diabetic complications. This approach allows for a precise assessment of therapeutic interventions targeting the polyol pathway, such as aldose reductase inhibitors.[6] These application notes provide detailed protocols for utilizing this compound in conjunction with mass spectrometry to investigate the role of the polyol pathway in diabetic complications.

Data Presentation

Table 1: Serum Sorbitol and Fructose Concentrations in Healthy and Type 2 Diabetic (T2DM) Subjects

This table summarizes the fasting and postprandial serum levels of sorbitol and fructose in healthy volunteers (HV) and patients with Type 2 Diabetes Mellitus (T2DM). The data indicates a significant elevation in fasting sorbitol levels in the T2DM group compared to the healthy volunteers.[7][8][9]

| Analyte | Condition | Healthy Volunteers (mg/L) | T2DM Patients (mg/L) | P-value |

| Sorbitol | Fasting | 0.164 ± 0.044 | 0.280 ± 0.163 | 0.02 |

| Fructose | Fasting | 1.39 ± 0.38 | 1.48 ± 0.49 | 0.61 |

Data presented as mean ± standard deviation. Data sourced from Preston et al. (2010).[7][8][9]

Table 2: Polyol Pathway Flux in Rabbit Lens under Normal and High Glucose Conditions

This table presents the metabolic flux rates of glucose and sorbitol in an ex vivo rabbit lens model, demonstrating the significant increase in polyol pathway activity under hyperglycemic conditions.[10]

| Glucose Concentration | Glucose Turnover (JGLY) (µmol/g wet wt/h) | Sorbitol Production (JGS) (µmol/g wet wt/h) | Sorbitol Turnover (JSF) (µmol/g wet wt/h) |